N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide
Overview
Description
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, often using a halogenated precursor.
Coupling with Butanamide: The final step involves coupling the intermediate with butanamide, typically using coupling reagents like carbodiimides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety is known to interact with neurotransmitter receptors, which may explain its potential therapeutic effects in neurological disorders. The thiadiazole ring can also interact with metal ions, potentially influencing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]propionamide
Uniqueness
N-[5-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanamide group, in particular, may enhance its lipophilicity and membrane permeability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-[5-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S2/c1-2-9-21(31)26-24-27-28-25(34-24)33-18-22(32)29-14-16-30(17-15-29)23(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,23H,2,9,14-18H2,1H3,(H,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBITYAVCQWAOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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